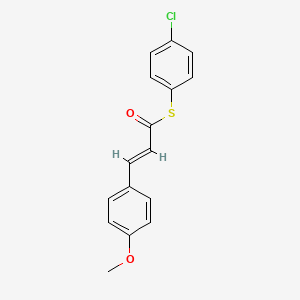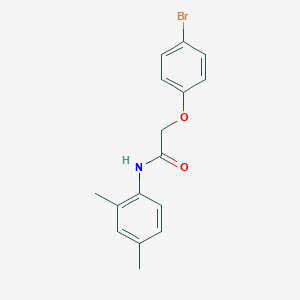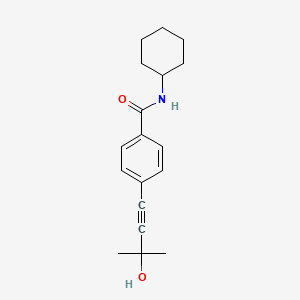
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of synthetic compounds known as chloroacetanilides, which inhibit the biosynthesis of carotenoids in plants. In
Mécanisme D'action
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate inhibits the biosynthesis of carotenoids by blocking the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to ζ-carotene. This leads to the accumulation of phytoene, which is toxic to the plant. The inhibition of carotenoid biosynthesis also leads to the accumulation of reactive oxygen species, which further damage the plant cells.
Biochemical and Physiological Effects
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which are essential for photosynthesis and photoprotection. It also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant cells. Additionally, S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been shown to affect the activity of enzymes involved in the biosynthesis of other plant metabolites, such as chlorophyll and flavonoids.
Avantages Et Limitations Des Expériences En Laboratoire
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is a widely used herbicide in agriculture, and its effects on plant metabolism have been extensively studied. However, there are some limitations to its use in lab experiments. S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is highly toxic, and care must be taken when handling it. Additionally, its effects on plant metabolism can be complex and may vary depending on the species and developmental stage of the plant.
Orientations Futures
There are several future directions for research on S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate. One area of interest is the development of new herbicides that target different enzymes in the carotenoid biosynthesis pathway. Another area of interest is the use of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate as a tool to study the role of carotenoids in plant metabolism and physiology. Finally, there is a need for more research on the environmental impact of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is a widely used herbicide that inhibits the biosynthesis of carotenoids in plants. Its mechanism of action involves the inhibition of phytoene desaturase, leading to the accumulation of phytoene and the production of reactive oxygen species. S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has a range of biochemical and physiological effects on plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate, including the development of new herbicides and the study of its environmental impact.
Méthodes De Synthèse
The synthesis of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of sodium hydroxide to yield 4-chloro-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to yield S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been extensively studied for its herbicidal activity and its effects on plant metabolism. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for photosynthesis and photoprotection in plants. As a result, S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate causes bleaching and necrosis of the leaves, leading to the death of the plant.
Propriétés
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZNFWTMNUOFC-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) (2E)-3-(4-methoxyphenyl)prop-2-enethioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)
![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)

![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)


![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)